molecular formula C17H15N3S B11063986 1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea

1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea

Cat. No.: B11063986
M. Wt: 293.4 g/mol
InChI Key: VVOXDWOFCNAZIR-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea is an organic compound that features a naphthalene ring, a pyridine ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea typically involves the reaction of naphthalen-1-ylmethylamine with pyridin-3-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene and pyridine rings can interact with hydrophobic and aromatic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-ylmethyl)-3-phenylthiourea
  • 1-(Naphthalen-1-ylmethyl)-3-pyridin-2-ylthiourea
  • 1-(Naphthalen-1-ylmethyl)-3-pyridin-4-ylthiourea

Uniqueness

1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and specificity towards certain molecular targets. This structural uniqueness can result in different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C17H15N3S

Molecular Weight

293.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea

InChI

InChI=1S/C17H15N3S/c21-17(20-15-8-4-10-18-12-15)19-11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2,(H2,19,20,21)

InChI Key

VVOXDWOFCNAZIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=S)NC3=CN=CC=C3

Origin of Product

United States

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